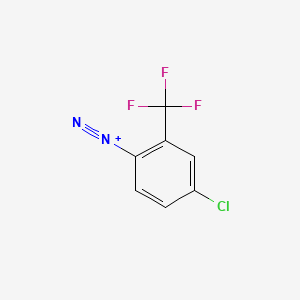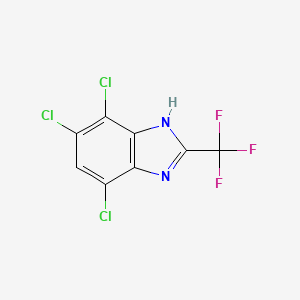
N-vinyl-tetrahydrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-vinyl-tetrahydrocarbazole is an organic compound with the molecular formula C14H15N. It belongs to the class of tetrahydrocarbazoles, which are known for their versatile biological properties and presence in various natural products. The structure of this compound consists of a tetrahydrocarbazole core with a vinyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-vinyl-tetrahydrocarbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole. The resulting tetrahydrocarbazole can then be vinylated using vinyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by vinylation. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-vinyl-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it back to tetrahydrocarbazole.
Substitution: The vinyl group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced tetrahydrocarbazole, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
N-vinyl-tetrahydrocarbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Its derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of N-vinyl-tetrahydrocarbazole and its derivatives involves interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, its derivatives have been found to inhibit protein kinases, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocarbazole: The parent compound without the vinyl group.
N-phenyl-tetrahydrocarbazole: A derivative with a phenyl group instead of a vinyl group.
N-methyl-tetrahydrocarbazole: A derivative with a methyl group on the nitrogen atom.
Uniqueness
N-vinyl-tetrahydrocarbazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and biological activity. This vinyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
9-ethenyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H15N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-3,5,7,9H,1,4,6,8,10H2 |
Clé InChI |
BCFAZFGWDQRUTC-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=C(CCCC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)









